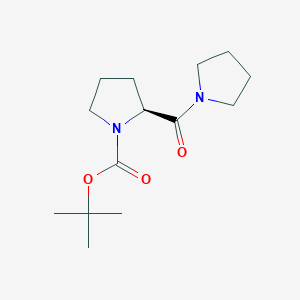

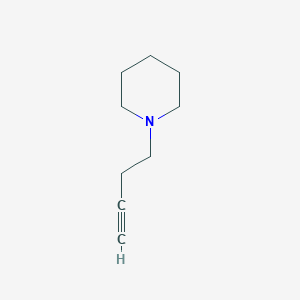

5-羟基-2-(吗啉甲基)-4H-吡喃-4-酮

货号 B179307

CAS 编号:

152368-17-7

分子量: 211.21 g/mol

InChI 键: IYSJGXVZXRIYPD-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

The compound “5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one” is a pyran derivative. Pyrans are six-membered heterocyclic compounds containing one oxygen atom and five carbon atoms in the ring. They are found in many natural products and pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 5-Hydroxy-2-(hetarylthio)methyl-4H-pyran-4-ones, have been synthesized by reacting 2-thioxoazines with chlorokojic acid in the presence of KOH in DMF .科学研究应用

合成和药用应用

- Pyrano[3,2-b]pyrans,与5-羟基-2-(吗啉甲基)-4H-吡喃-4-酮结构相关,被确定为具有广泛生物活性的重要化合物。这些化合物在药物化学中至关重要,受益于它们在食品工业、化妆品和化工领域的应用。使用诸如与所讨论化合物密切相关的科吉酸等底物合成二氢吡喃[3,2-b]吡喃和螺环吡喃[3,2-b]吡喃已经得到广泛发展,因为它们在药物化学中的广泛应用(Borah, Dwivedi, & Chowhan, 2021)。

光化学性质

- 对新型光化学双功能化合物的研究,包括从邻-羟基取代芳香醛衍生的化合物,已导致合成具有光致变色性和发光性质的化合物。这些发现表明在开发具有独特光学特性的新材料方面具有潜在应用(Shienok, Ivashina, Kol’tsova, & Zaichenko, 2008)。

化学反应性和应用

- 已经探索了该化合物及其衍生物在合成化学中的反应性,为各种杂环结构提供了途径。使用N-吗啉甲基-5-锂代四唑有效制备5-(1-羟基烷基)四唑的方法展示了吗啉甲基基团在合成生物相关分子中的适应性和实用性(Alexakos & Wardrop, 2019)。

血管舒张剂

- 已合成并确定苯并呋喃-吗啉甲基-吡唑啉杂合物为一类新型血管舒张剂。这些化合物突显了吗啉甲基衍生物在血管健康中的治疗潜力,展示了显著的血管舒张性能(Hassan, Rahman, Abdel Saleh, & Abdel Jaleel, 2014)。

抗菌评价

- 合成并评估了携带2-吗啉喹啉核的融合吡喃衍生物的抗菌性能,表明这类化合物在新型抗菌剂开发中的潜力。这项研究突显了结构修饰在增强生物活性方面的重要性(Makawana, Mungra, Patel, & Patel, 2011)。

属性

IUPAC Name |

5-hydroxy-2-(morpholin-4-ylmethyl)pyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c12-9-5-8(15-7-10(9)13)6-11-1-3-14-4-2-11/h5,7,13H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSJGXVZXRIYPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=O)C(=CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391410 | |

| Record name | 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one | |

CAS RN |

152368-17-7 | |

| Record name | 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

2-(Bromomethyl)-5-hydroxy-4H-pyran-4-one 21 (5.0 g, 24.4 mmol), morpholine (4.3 mL, 48.8 mmol) and acetonitrile (120 mL) were charged in a 250 ml round-bottomed flask equipped with a magnetic stirrer. The reaction mixture was stirred for 3 h at 80° C. Acetonitrile was evaporated and the residu was extracted with EtOAc (400 mL). The organic layer was washed with water (20 mL), brine (2×20 mL), dried over MgSO4, filtered and evaporated to dryness. Diethyl ether (25 mL) was added and the product was precipitated and filtered to give after drying 5-hydroxy-2-(morpholinomethyl)-4H-pyran-4-one 22 (4.8 g, 72% yield) as a white solid.

Yield

72%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole](/img/structure/B179232.png)

![(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B179236.png)

![5-Methoxybenzo[c]isoxazole](/img/structure/B179264.png)